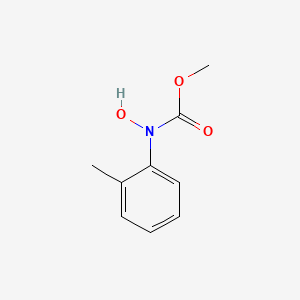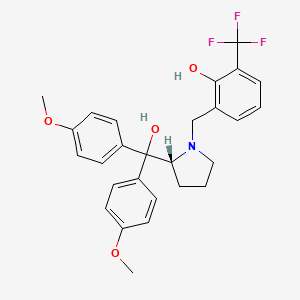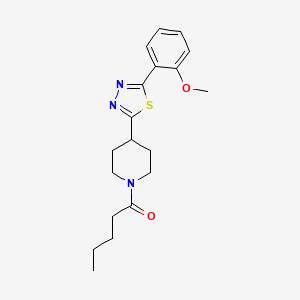![molecular formula C21H15FN2OS2 B2660803 1-(4-Fluorophenyl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 315708-49-7](/img/structure/B2660803.png)
1-(4-Fluorophenyl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methylated thieno[2,3-d]pyrimidinyl moiety, and a thioethanone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidinyl core This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and α-bromoketones
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioethanone group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to remove the thioethanone group, resulting in a thiol derivative.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic substitution reactions may use reagents like bromine or iodine, while nucleophilic substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone has shown potential in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in understanding enzyme mechanisms or receptor interactions.
Medicine: The compound's derivatives could be explored for their therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Its unique chemical properties make it suitable for use in material science, such as in the development of advanced polymers or coatings.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone exerts its effects depends on its molecular targets and pathways. For instance, if used as a pharmaceutical, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate the interactions and pathways involved.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group but differing in the presence of a piperazine ring.
1-(4-Fluorophenyl)propan-2-amine: Another fluorophenyl derivative with an amine group instead of the thioethanone moiety.
4-Fluoroacetophenone: A simpler fluorophenyl derivative without the complex thieno[2,3-d]pyrimidinyl structure.
Uniqueness: 1-(4-Fluorophenyl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone stands out due to its intricate structure, which combines multiple functional groups and heterocyclic elements
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS2/c1-13-23-20(26-12-18(25)14-7-9-16(22)10-8-14)17-11-19(27-21(17)24-13)15-5-3-2-4-6-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQFAFTVUIIEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)SCC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine](/img/structure/B2660720.png)
![N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2660723.png)
![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2660728.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2660729.png)
![1-(2-methoxyphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide](/img/structure/B2660730.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2660732.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2660733.png)


![6-[3-(dimethylamino)acryloyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2660738.png)
![2-(4-(Tert-butyl)phenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2660739.png)

![3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2660742.png)

